
2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CMMA is a thioamide derivative that contains a cyano group and a methoxyphenyl group. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 267.33 g/mol.
Wirkmechanismus
The mechanism of action of 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes. 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. HDAC inhibitors have been investigated as potential cancer therapeutics due to their ability to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide has been shown to have low toxicity in normal cells, indicating that it may have potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide in lab experiments is its potential as a selective anticancer agent. Its low toxicity in normal cells makes it a promising candidate for further investigation as a cancer therapeutic. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide. One direction is to investigate its potential as a drug delivery system, as it has been shown to be capable of penetrating cell membranes. Another direction is to further investigate its mechanism of action and identify potential targets for its use in cancer therapy. Additionally, 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide could be studied for its potential use in imaging studies, as it contains a methoxyphenyl group that could be labeled with a radioactive tracer for imaging purposes.
Synthesemethoden
The synthesis of 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-methoxybenzylamine with cyanomethylthioacetamide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified using methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor activity and has been investigated as a potential anticancer agent. 2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide has also been studied for its potential use as a drug delivery system and as a molecular probe for imaging studies.
Eigenschaften
Produktname |
2-((cyanomethyl)thio)-N-(2-methoxyphenyl)acetamide |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
2-(cyanomethylsulfanyl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O2S/c1-15-10-5-3-2-4-9(10)13-11(14)8-16-7-6-12/h2-5H,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
MKAKIEINVIKKPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSCC#N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CSCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



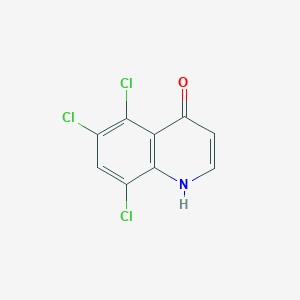
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
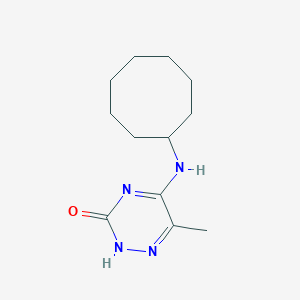
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
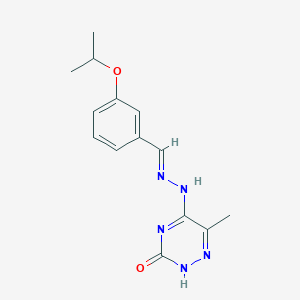

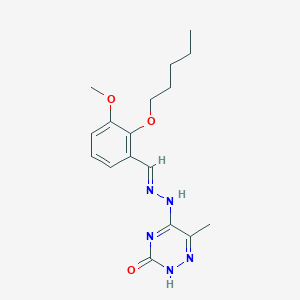
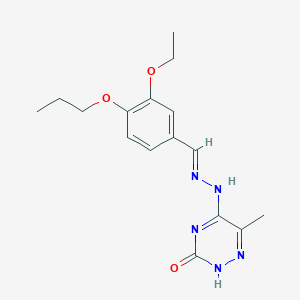
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
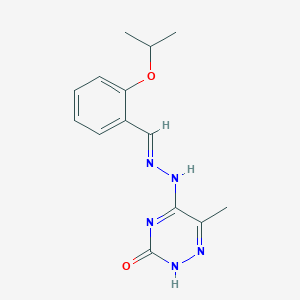
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)

![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)